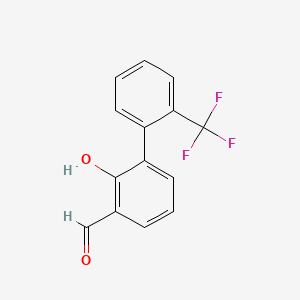

2-Formyl-6-(2-trifluoromethylphenyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Formyl-6-(2-trifluoromethylphenyl)phenol, also known as 2-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde, is a chemical compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol . This compound is characterized by the presence of a formyl group and a trifluoromethylphenyl group attached to a phenol ring, making it a versatile building block in organic synthesis.

Métodos De Preparación

The synthesis of 2-Formyl-6-(2-trifluoromethylphenyl)phenol typically involves the formylation of 2-(2-trifluoromethylphenyl)phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes hydrolysis to yield the desired aldehyde product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

2-Formyl-6-(2-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Aplicaciones Científicas De Investigación

2-Formyl-6-(2-trifluoromethylphenyl)phenol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Formyl-6-(2-trifluoromethylphenyl)phenol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .

Comparación Con Compuestos Similares

2-Formyl-6-(2-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:

2-Formyl-6-(2-chlorophenyl)phenol: This compound has a chloro group instead of a trifluoromethyl group, which affects its reactivity and biological activity.

2-Formyl-6-(2-methylphenyl)phenol: The presence of a methyl group instead of a trifluoromethyl group results in different physicochemical properties and applications.

2-Formyl-6-(2-nitrophenyl)phenol:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct properties such as increased lipophilicity, metabolic stability, and potential biological activity .

Actividad Biológica

2-Formyl-6-(2-trifluoromethylphenyl)phenol, with the CAS number 1261930-44-2, is a phenolic compound that has garnered attention due to its potential biological activities. This article discusses the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a phenolic hydroxyl group, an aldehyde group, and a trifluoromethyl substituent, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, showing significant inhibition of growth. The minimum inhibitory concentration (MIC) values for common pathogens such as Escherichia coli and Staphylococcus aureus ranged from 50 to 100 µg/mL, suggesting moderate to strong antimicrobial effects .

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 100 |

| Candida albicans | 75 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. It demonstrated a high radical scavenging activity in vitro, comparable to standard antioxidants like ascorbic acid. The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging was found to be approximately 25 µg/mL .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has shown promising anti-inflammatory effects. In cell culture studies using RAW 264.7 macrophages, the compound reduced nitric oxide (NO) production in a dose-dependent manner, indicating its potential to modulate inflammatory responses .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Antioxidant Mechanism : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress.

- Anti-inflammatory Mechanism : The compound may inhibit the expression of pro-inflammatory cytokines through the NF-κB signaling pathway, leading to reduced inflammation .

- Antimicrobial Mechanism : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and disrupting bacterial cell integrity.

Case Studies

Several case studies have explored the pharmacological applications of phenolic compounds similar to this compound:

- A study on structurally related phenolic compounds demonstrated their efficacy in treating infections caused by resistant bacterial strains. These compounds inhibited biofilm formation and exhibited synergistic effects when combined with conventional antibiotics .

- Another investigation highlighted the role of phenolic compounds in reducing oxidative stress markers in diabetic models, suggesting potential therapeutic applications for metabolic disorders .

Propiedades

IUPAC Name |

2-hydroxy-3-[2-(trifluoromethyl)phenyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTXWLFODJFGFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685272 |

Source

|

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-44-2 |

Source

|

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.